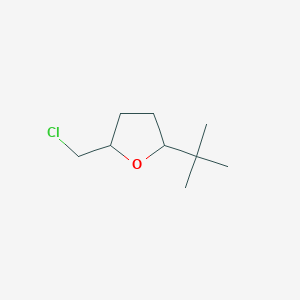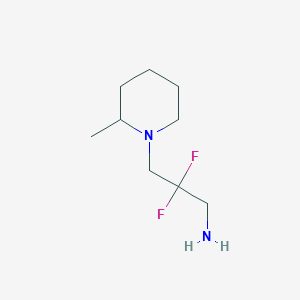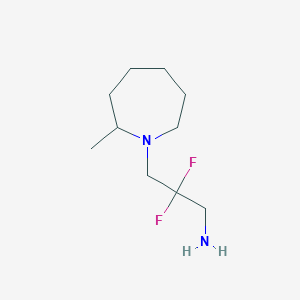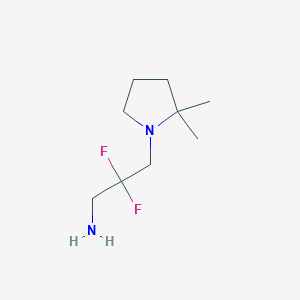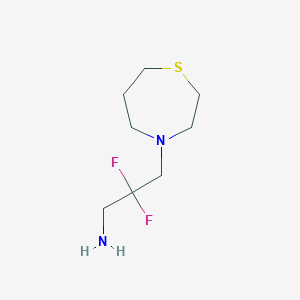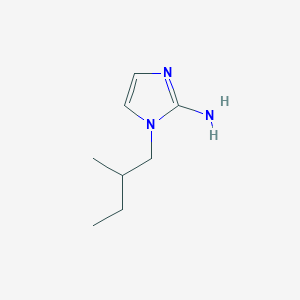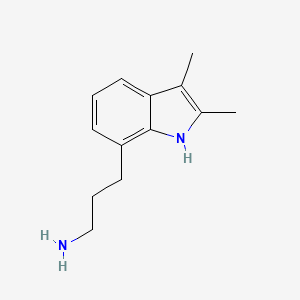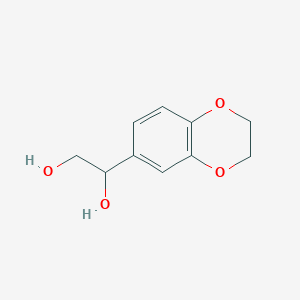
1-(2,3-Dihydro-1,4-benzodioxin-6-YL)ethane-1,2-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,3-Dihydro-1,4-benzodioxin-6-YL)ethane-1,2-diol is an organic compound with a molecular structure that includes a benzodioxin ring fused with an ethane-1,2-diol moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-Dihydro-1,4-benzodioxin-6-YL)ethane-1,2-diol typically involves the reaction of 1,4-benzodioxane derivatives with ethylene glycol under specific conditions. One common method includes the use of a catalyst such as sulfuric acid to facilitate the reaction. The reaction is carried out at elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of advanced purification techniques such as distillation and crystallization ensures the high purity of the final product.
化学反応の分析
Types of Reactions
1-(2,3-Dihydro-1,4-benzodioxin-6-YL)ethane-1,2-diol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The benzodioxin ring can undergo substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Halogenation reactions often use reagents like bromine (Br2) or chlorine (Cl2) under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
科学的研究の応用
1-(2,3-Dihydro-1,4-benzodioxin-6-YL)ethane-1,2-diol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential antibacterial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of polymers and other industrial chemicals.
作用機序
The mechanism of action of 1-(2,3-Dihydro-1,4-benzodioxin-6-YL)ethane-1,2-diol involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes, leading to the disruption of metabolic processes in microorganisms. This inhibition is primarily due to the compound’s ability to bind to the active sites of enzymes, preventing their normal function.
類似化合物との比較
Similar Compounds
- 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethanamine
- 2,3-Dihydro-1,4-benzodioxin-6-ylmethylamine
- 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-ylamine
Uniqueness
1-(2,3-Dihydro-1,4-benzodioxin-6-YL)ethane-1,2-diol is unique due to its specific structural features, which confer distinct chemical properties and reactivity
特性
分子式 |
C10H12O4 |
|---|---|
分子量 |
196.20 g/mol |
IUPAC名 |
1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethane-1,2-diol |
InChI |
InChI=1S/C10H12O4/c11-6-8(12)7-1-2-9-10(5-7)14-4-3-13-9/h1-2,5,8,11-12H,3-4,6H2 |
InChIキー |
CBBLZOVHUORRKP-UHFFFAOYSA-N |
正規SMILES |
C1COC2=C(O1)C=CC(=C2)C(CO)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


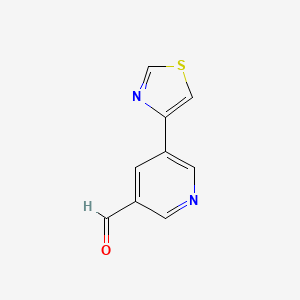
![5-Methoxy-1-oxaspiro[2.3]hexane-2-carbonitrile](/img/structure/B13172449.png)
![1-[3-(Methylsulfanyl)propyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13172457.png)
